
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide is a complex organic compound characterized by its unique structure, which includes dichlorophenoxy, dioxidotetrahydrothiophenyl, and naphthalenylmethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide typically involves multiple steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions to form 2-(2,4-dichlorophenoxy)acetic acid.
Synthesis of the Dioxidotetrahydrothiophenyl Intermediate: This step involves the oxidation of tetrahydrothiophene to form 1,1-dioxidotetrahydrothiophene.
Coupling Reaction: The final step involves the coupling of the two intermediates with naphthalen-1-ylmethylamine under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophenyl group.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products will vary depending on the substituent introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery studies.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could make it a potential therapeutic agent for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorophenoxy group may facilitate binding to hydrophobic pockets, while the dioxidotetrahydrothiophenyl group could participate in redox reactions. The naphthalenylmethyl group may enhance the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A simpler analog lacking the dioxidotetrahydrothiophenyl and naphthalenylmethyl groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide: Lacks the dichlorophenoxy group.
2-(2,4-dichlorophenoxy)-N-(naphthalen-1-ylmethyl)acetamide: Lacks the dioxidotetrahydrothiophenyl group.
Uniqueness
The uniqueness of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)acetamide represents a class of chemicals that may exhibit significant biological activity, particularly in the context of herbicidal and potentially therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a dichlorophenoxy group, a tetrahydrothiophene moiety, and a naphthalenylmethyl substituent. Its molecular formula is C16H16Cl2N2O3S, with a molecular weight of approximately 395.28 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₆Cl₂N₂O₃S |
Molecular Weight | 395.28 g/mol |
LogP | 3.45 |
Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The dichlorophenoxy group is known to interfere with plant growth regulators, potentially affecting the activity of enzymes involved in hormone synthesis and metabolism.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in biological systems, leading to cellular damage.
- Membrane Disruption : The interaction of the compound with lipid bilayers may compromise membrane integrity, affecting cellular homeostasis.
Herbicidal Effects
Research has demonstrated that compounds with similar structures exhibit significant herbicidal properties. A study indicated that the application of related dichlorophenoxyacetic acid (2,4-D) impacted mitochondrial functions in plant cells, suggesting potential pathways for the tested compound's herbicidal activity .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the impact of this compound on various organisms:
- Aquatic Organisms : A study on the effects of 2,4-D on Nile tilapia revealed acute toxicity correlated with concentration levels, indicating that similar compounds may pose risks to aquatic life .
- Mammalian Cells : Investigations into mitochondrial function in rat liver cells showed that exposure to related compounds affected ATP levels and membrane potential, suggesting that the tested compound could have similar effects on mammalian cells .
Case Study 1: Herbicidal Efficacy
A field study evaluated the efficacy of the compound against common weeds in agricultural settings. Results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating its potential as an effective herbicide.
Case Study 2: Toxicity Assessment
In laboratory settings, the compound was tested for its cytotoxic effects on human cell lines. Results showed a dose-dependent increase in cell death at higher concentrations, highlighting its potential risks for non-target organisms.
Q & A
Q. Basic: What are the critical considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis of this substituted acetamide requires multi-step reactions, often starting with substituted phenoxyacetic acid derivatives and functionalized tetrahydrothiophene sulfones. Key steps include:
- Substrate Preparation: Chlorinated phenoxyacetic acid precursors must be synthesized under anhydrous conditions to avoid hydrolysis .
- Coupling Reactions: Use of coupling agents (e.g., DCC or HATU) to form amide bonds between the phenoxyacetate and the tetrahydrothiophene sulfone moiety .
- Solvent Selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while temperature control (40–60°C) minimizes side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol is critical for achieving >95% purity .
Q. Advanced: How can structural contradictions in NMR and mass spectrometry data be resolved during characterization?
Methodological Answer:
Discrepancies between spectroscopic data may arise from conformational flexibility, residual solvents, or tautomerism. To resolve these:
- Dynamic NMR Experiments: Conduct variable-temperature NMR to identify rotamers or slow-exchange processes in the tetrahydrothiophene sulfone ring .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₂₄H₂₂Cl₂NO₄S) to rule out isotopic interference or adduct formation .
- 2D NMR (COSY, HSQC): Map coupling between the naphthylmethyl group and the tetrahydrothiophene sulfone to assign stereochemistry .
Q. Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Target-Based Assays: Screen against kinases or GPCRs using fluorescence polarization (FP) or TR-FRET assays, given the compound’s structural similarity to known kinase inhibitors .
- Cytotoxicity Profiling: Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity at 1–100 μM concentrations .
- Solubility Testing: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid precipitation in aqueous buffers .
Q. Advanced: How can conflicting biological activity data across cell lines be systematically analyzed?
Methodological Answer:
- Dose-Response Curves: Compare IC₅₀ values across multiple cell lines (e.g., epithelial vs. hematopoietic) to identify selectivity patterns .
- Proteomics Profiling: Use LC-MS/MS to quantify target protein expression levels in responsive vs. non-responsive cell lines .
- Metabolic Stability Tests: Assess compound degradation in liver microsomes (e.g., human CYP450 isoforms) to rule out false negatives due to rapid metabolism .
Q. Basic: What analytical techniques are essential for confirming purity and stability?
Methodological Answer:
- HPLC-UV/ELSD: Use a C18 column (acetonitrile/water + 0.1% TFA) to quantify impurities (<0.5%) and monitor degradation under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C) to guide storage conditions .
- X-ray Crystallography: Resolve crystal structure to confirm stereochemical assignments and detect polymorphic forms .
Q. Advanced: What strategies mitigate unexpected byproducts during large-scale synthesis?
Methodological Answer:
- Reaction Monitoring: Use in situ IR spectroscopy to track intermediates and optimize reaction quenching points .
- Byproduct Identification: Isolate minor peaks via preparative HPLC and characterize using HRMS/MS to trace their origins (e.g., over-alkylation or sulfone oxidation) .
- Scale-Up Adjustments: Replace batch reactors with flow chemistry setups to improve heat/mass transfer and reduce side reactions .
Q. Basic: How can computational modeling predict potential biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger to screen against protein databases (e.g., PDB) for binding affinity to kinase ATP pockets or sulfone-recognizing enzymes .
- Pharmacophore Mapping: Align the compound’s chloro-phenoxy and sulfone groups with known inhibitors (e.g., COX-2 or PDE4) to infer mechanism .
Q. Advanced: How can contradictory solubility data in different solvents be rationalized?
Methodological Answer:
- Hansen Solubility Parameters (HSP): Calculate δD, δP, δH values to model solvent compatibility. The compound’s low solubility in water (logP ~4.2) aligns with its hydrophobic naphthyl group, while DMSO solubility is driven by sulfone polarity .
- Co-solvency Studies: Test binary mixtures (e.g., PEG-400/water) to identify formulations for in vivo studies .
Properties
Molecular Formula |
C23H21Cl2NO4S |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)acetamide |
InChI |
InChI=1S/C23H21Cl2NO4S/c24-18-8-9-22(21(25)12-18)30-14-23(27)26(19-10-11-31(28,29)15-19)13-17-6-3-5-16-4-1-2-7-20(16)17/h1-9,12,19H,10-11,13-15H2 |
InChI Key |
ZDNOFOWGJIYMTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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